6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxy-2H-chromen-2-one and 6-ethyl-2H-chromen-2-one.
Etherification: The hydroxyl group at the 7-position of 4-methyl-7-hydroxy-2H-chromen-2-one is etherified with prop-2-en-1-ol under basic conditions to form the prop-2-en-1-yloxy derivative.
Alkylation: The 6-position of the chromenone ring is alkylated with an ethyl group using an appropriate alkylating agent under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone ring to dihydrochromenone or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrochromenones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one depends on its specific biological activity. Generally, chromenones exert their effects by interacting with molecular targets such as enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of chromenones, known for its anticoagulant and antimicrobial properties.
4-methylcoumarin: A methylated derivative with enhanced biological activity.
7-hydroxycoumarin: Known for its fluorescence properties and use in biochemical assays.
Uniqueness
6-ethyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other chromenones. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28g/mol |
IUPAC Name |
6-ethyl-4-methyl-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C15H16O3/c1-4-6-17-13-9-14-12(8-11(13)5-2)10(3)7-15(16)18-14/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
RGSRUMAAXKANMM-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OCC=C)OC(=O)C=C2C |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC=C)OC(=O)C=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.